molecular formula C9H13N3 B13101573 4-(Piperidin-1-yl)pyridazine

4-(Piperidin-1-yl)pyridazine

Cat. No.: B13101573
M. Wt: 163.22 g/mol
InChI Key: DGMOHLFLOOISRN-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperidine moiety The pyridazine ring, a six-membered ring containing two adjacent nitrogen atoms, is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-yl)pyridazine typically involves the reaction of pyridazine derivatives with piperidine. One common method is the nucleophilic substitution reaction where a halogenated pyridazine reacts with piperidine under basic conditions. This reaction can be carried out in solvents like ethanol or acetonitrile at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts such as palladium or nickel can be used to accelerate the reaction, and the process may be optimized for large-scale production by adjusting parameters like temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-1-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Piperidin-1-yl)pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: 4-(Piperidin-1-yl)pyridazine is unique due to the combination of the pyridazine and piperidine rings, which enhances its chemical stability and biological activity.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

4-piperidin-1-ylpyridazine

InChI

InChI=1S/C9H13N3/c1-2-6-12(7-3-1)9-4-5-10-11-8-9/h4-5,8H,1-3,6-7H2

InChI Key

DGMOHLFLOOISRN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CN=NC=C2

Origin of Product

United States

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